N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide
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Overview
Description
N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique ring structure that includes a spiro atom connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-6-azaspiro[25]octane-1-carboxamide typically involves multiple steps, starting with the formation of the spirocyclic core. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually performed in anhydrous conditions.
Substitution: Substitution reactions can be achieved using nucleophiles such as alkyl halides or amines. The reaction conditions may vary depending on the specific nucleophile and the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives may exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It can also serve as a ligand in coordination chemistry.
Medicine: The compound may be explored for its therapeutic potential in drug discovery and development. It could be used as a lead compound for the synthesis of new drugs.
Industry: this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide is similar to other spiro compounds, such as N-allyl-6-azaspiro[2.5]octane-1-carboxamide and N-isopentyl-6-azaspiro[2.5]octane-1-carboxamide These compounds share the spirocyclic core structure but differ in the substituents attached to the spiro atom The unique properties of N,N-Dimethyl-6-azaspiro[2
Comparison with Similar Compounds
N-allyl-6-azaspiro[2.5]octane-1-carboxamide
N-isopentyl-6-azaspiro[2.5]octane-1-carboxamide
Properties
IUPAC Name |
N,N-dimethyl-6-azaspiro[2.5]octane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12(2)9(13)8-7-10(8)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQKVSYESWUWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC12CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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